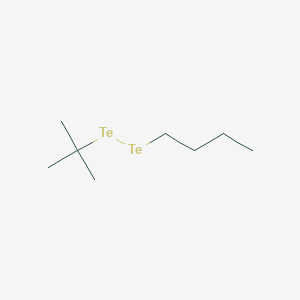
1-Butyl-2-tert-butylditellane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butyl-2-tert-butylditellane is an organotellurium compound characterized by the presence of two tellurium atoms bonded to a butyl group and a tert-butyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-2-tert-butylditellane typically involves the reaction of butyl telluride with tert-butyl telluride under controlled conditions. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the tellurium atoms. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional purification steps such as distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
1-Butyl-2-tert-butylditellane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tellurium oxides.
Reduction: Reduction reactions can convert the compound back to its elemental tellurium form.
Substitution: The butyl and tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as alkyl halides or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Tellurium dioxide (TeO2) and other tellurium oxides.
Reduction: Elemental tellurium.
Substitution: Various organotellurium compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
1-Butyl-2-tert-butylditellane has several scientific research applications, including:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as semiconductors and catalysts.
Wirkmechanismus
The mechanism of action of 1-Butyl-2-tert-butylditellane involves its interaction with molecular targets and pathways in biological systems. The compound can form covalent bonds with biomolecules, leading to changes in their structure and function. The tellurium atoms in the compound can also participate in redox reactions, influencing cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Butyl-2-tert-butyl disulfide: Similar structure but with sulfur atoms instead of tellurium.
1-Butyl-2-tert-butyl diselenide: Similar structure but with selenium atoms instead of tellurium.
1-Butyl-2-tert-butyl diphosphide: Similar structure but with phosphorus atoms instead of tellurium.
Uniqueness
1-Butyl-2-tert-butylditellane is unique due to the presence of tellurium atoms, which impart distinct chemical properties compared to sulfur, selenium, or phosphorus analogs. Tellurium compounds often exhibit higher reactivity and different redox behavior, making them valuable in specific applications where other chalcogen compounds may not be suitable.
Eigenschaften
CAS-Nummer |
79971-74-7 |
|---|---|
Molekularformel |
C8H18Te2 |
Molekulargewicht |
369.4 g/mol |
IUPAC-Name |
1-(tert-butylditellanyl)butane |
InChI |
InChI=1S/C8H18Te2/c1-5-6-7-9-10-8(2,3)4/h5-7H2,1-4H3 |
InChI-Schlüssel |
ISWIATHALGBTFW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Te][Te]C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



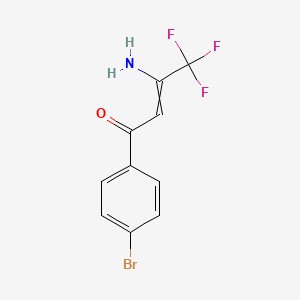
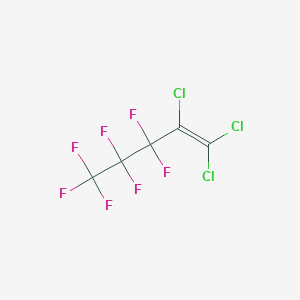
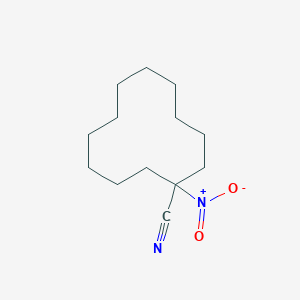
![1,1'-[Oxybis(methyleneselanyl)]bis(4-methoxybenzene)](/img/structure/B14424915.png)
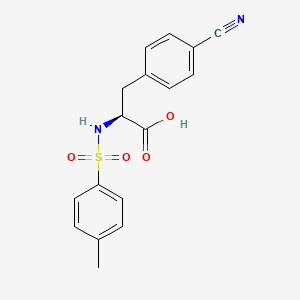

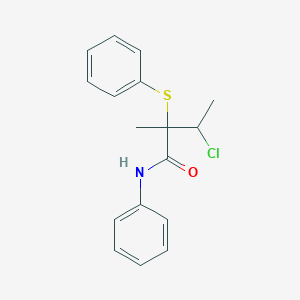
![1-[(2-Carboxy-4-phenylbutyl)(methyl)carbamoyl]-D-proline](/img/structure/B14424931.png)
![1,3,4-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14424933.png)
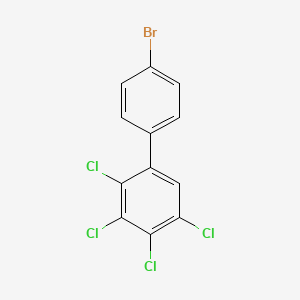
![1,3,5-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14424951.png)
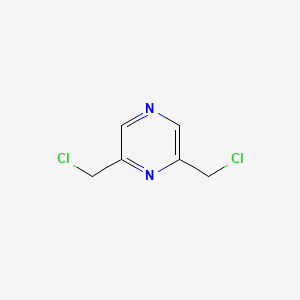
![4,4'-Dibutyl-1,1'-bi(bicyclo[2.2.2]octane)](/img/structure/B14424961.png)
